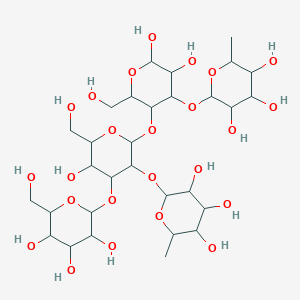

B-Pentasaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C30H52O24 |

|---|---|

Molecular Weight |

796.7 g/mol |

IUPAC Name |

2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3 |

InChI Key |

CFAMAWVZEVLFJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

B-Pentasaccharide: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of the B-antigen pentasaccharide, a crucial carbohydrate antigen in glycobiology and immunology. This document details its physicochemical characteristics, provides comprehensive synthesis protocols, and explores its biological significance, particularly in immune cell signaling and pathogen recognition.

Chemical Properties of B-Antigen Pentasaccharide

The B-antigen pentasaccharide is a complex oligosaccharide that defines the B blood group in humans. Its precise chemical structure and properties are fundamental to its biological function and application in research.

Structure and Nomenclature

The B-antigen pentasaccharide is composed of five monosaccharide units. The terminal galactose is linked in an α(1→3) configuration to the galactose of the H-antigen precursor, which also carries a fucose residue linked α(1→2). The complete structure is Galα1-3(Fucα1-2)Galβ1-3/4GlcNAcβ1-3Gal. Two main types are recognized based on the linkage of the lactosamine unit.

Table 1: Chemical Identity of B-Antigen Pentasaccharide Variants

| Property | B-Antigen Pentasaccharide Type I | B-Antigen Pentasaccharide |

| Structure | Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal | Galα1-3(Fucα1-2)Galβ1-4GlcNAc-R |

| CAS Number | 1352644-53-1[1] | 72468-43-0[2] |

| Molecular Formula | C₃₂H₅₅NO₂₅[1] | C₃₀H₅₂O₂₄[2] |

| Molecular Weight | 853.77 g/mol [1] | 796.72 g/mol |

| Purity | >90% (by NMR) | Not specified |

Physicochemical Properties

Understanding the solubility and stability of the B-antigen pentasaccharide is critical for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of B-Antigen Pentasaccharide

| Property | Data |

| Solubility | While specific quantitative data is not readily available, oligosaccharides of this nature are generally soluble in water and polar aprotic solvents like dimethyl sulfoxide (DMSO). |

| Stability | Recommended storage at 2°C - 8°C. The stability of red blood cell antigens, including the B antigen, has been shown to be maintained for extended periods when stored appropriately. |

| Appearance | Typically a white to off-white solid. |

Analytical Characterization

The structural elucidation and purity assessment of B-antigen pentasaccharide are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the identity and anomeric configuration of each monosaccharide residue and the glycosidic linkages. Specific chemical shifts and coupling constants are characteristic of the pentasaccharide structure.

-

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and sequence of the oligosaccharide. Characteristic fragmentation patterns can confirm the identity of the blood group antigen.

Synthesis of B-Antigen Pentasaccharide

The complex, branched structure of the B-antigen pentasaccharide makes its synthesis a challenging endeavor. Both chemical and enzymatic, as well as chemoenzymatic, strategies have been developed to access this important molecule.

Chemical Synthesis

The chemical synthesis of the B-antigen pentasaccharide is a multi-step process that requires a carefully planned protecting group strategy and stereoselective glycosylation reactions. A common approach is the block synthesis strategy, where smaller oligosaccharide fragments (e.g., a trisaccharide acceptor and a disaccharide donor) are synthesized separately and then coupled together.

Experimental Protocol: A Representative Chemical Synthesis Approach

This protocol is a generalized representation based on common strategies for oligosaccharide synthesis.

-

Monosaccharide Building Block Preparation:

-

Start with commercially available monosaccharides (D-galactose, L-fucose, N-acetylglucosamine).

-

Introduce protecting groups to mask all hydroxyl groups except for the one that will participate in the glycosylation reaction. Common protecting groups include benzyl (Bn), acetyl (Ac), and p-methoxybenzyl (PMB) ethers, as well as cyclic acetals like benzylidene.

-

Activate the anomeric position of the donor monosaccharide as a glycosyl donor, for example, as a trichloroacetimidate or a thioglycoside.

-

-

Disaccharide and Trisaccharide Synthesis:

-

Couple the protected and activated monosaccharide building blocks in a stepwise manner to form disaccharide and trisaccharide intermediates.

-

Each glycosylation step requires a specific promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates or N-iodosuccinimide (NIS)/TMSOTf for thioglycosides).

-

After each coupling, the product must be purified, typically by silica gel column chromatography.

-

Selectively deprotect one of the hydroxyl groups to prepare the intermediate for the next glycosylation.

-

-

[3+2] Block Glycosylation:

-

Synthesize a trisaccharide acceptor with a free hydroxyl group at the desired position.

-

Synthesize a disaccharide donor with an activated anomeric center.

-

Couple the trisaccharide acceptor and the disaccharide donor using a suitable promoter.

-

-

Deprotection:

-

Once the full pentasaccharide backbone is assembled, remove all protecting groups in a final deprotection step. This typically involves hydrogenolysis to remove benzyl and benzylidene groups, followed by saponification to remove acetyl groups.

-

Purify the final deprotected pentasaccharide using size-exclusion chromatography or reversed-phase HPLC.

-

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis, avoiding the need for complex protecting group manipulations. This approach utilizes specific glycosyltransferases to sequentially add monosaccharide units to an acceptor molecule.

Experimental Protocol: A Representative Enzymatic Synthesis Approach

-

Preparation of the Acceptor Substrate:

-

The synthesis can start from a readily available disaccharide, such as lactose, or a larger oligosaccharide.

-

-

Sequential Enzymatic Glycosylation:

-

Step 1: Synthesis of the Lacto-N-tetraose core: Use a β-1,3-N-acetylglucosaminyltransferase and a β-1,3-galactosyltransferase to add GlcNAc and Galactose sequentially to the lactose acceptor. Each enzymatic reaction requires the corresponding activated sugar nucleotide donor (e.g., UDP-GlcNAc, UDP-Gal).

-

Step 2: Fucosylation: Add fucose to the terminal galactose of the tetrasaccharide using an α-1,2-fucosyltransferase and GDP-fucose as the donor.

-

Step 3: Final Galactosylation: Use a specific α-1,3-galactosyltransferase (GTB enzyme) and UDP-galactose to attach the terminal galactose, completing the B-antigen structure.

-

-

Purification:

-

After each enzymatic step, the product can be purified using techniques such as size-exclusion chromatography or high-performance anion-exchange chromatography (HPAEC).

-

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. For example, a core oligosaccharide can be synthesized chemically and then modified in subsequent steps using specific glycosyltransferases.

Biological Significance and Signaling

The B-antigen pentasaccharide plays a critical role in immunology and is a key molecule in host-pathogen interactions.

B-Cell Receptor Activation

Carbohydrate antigens, such as the B-antigen pentasaccharide, can be recognized by B-cell receptors (BCRs), initiating an immune response. The binding of a multivalent antigen to multiple BCRs on the surface of a B cell leads to receptor clustering and the initiation of a downstream signaling cascade.

Pathogen Binding

Blood group antigens can serve as receptors for various pathogens, including viruses and bacteria. For example, certain strains of Norovirus, a common cause of gastroenteritis, have been shown to bind to the B-antigen pentasaccharide, which facilitates viral attachment to host cells and subsequent infection. This interaction is a key area of research for the development of anti-viral therapies.

Conclusion

The B-antigen pentasaccharide is a molecule of significant interest in various fields of biomedical research. Its complex structure presents a synthetic challenge, but advances in both chemical and enzymatic methods have made it more accessible for study. A thorough understanding of its chemical properties and biological interactions is crucial for the development of new diagnostics, therapeutics, and vaccines targeting a range of diseases, from infectious to autoimmune disorders. This guide provides a foundational resource for professionals working with this important glycan.

References

The Heparin B-Pentasaccharide: A Technical Guide to its Biological Functions in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heparin pentasaccharide is a synthetically derived, highly sulfated oligosaccharide that represents the minimal structural unit of heparin capable of binding with high affinity to antithrombin (AT). This specific pentasaccharide sequence is a cornerstone of modern anticoagulant therapy, primarily through its indirect inhibition of Factor Xa. Marketed as Fondaparinux, this molecule has provided a well-defined tool to dissect the molecular mechanisms of heparin's anticoagulant activity and has paved the way for the development of a new class of antithrombotic agents. Beyond its well-established role in hemostasis, emerging evidence suggests that the heparin pentasaccharide and related structures may modulate other cellular processes, including inflammation, cell adhesion, and growth factor signaling. This technical guide provides an in-depth overview of the biological functions of the heparin B-pentasaccharide, with a focus on its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions.

Core Biological Function: Anticoagulation via Antithrombin Activation

The principal and most well-characterized biological function of the heparin pentasaccharide is its anticoagulant activity. This is achieved through a highly specific interaction with the serine protease inhibitor (serpin), antithrombin.

Mechanism of Action

The pentasaccharide acts as a catalyst to accelerate the inhibitory activity of antithrombin towards Factor Xa (FXa), a critical enzyme in the coagulation cascade. The mechanism involves a template-based allosteric activation of antithrombin.[1][2]

-

Binding and Conformational Change: The pentasaccharide binds to a specific site on the antithrombin molecule. This binding induces a critical conformational change in antithrombin.[1][3] This structural rearrangement primarily involves the expulsion of the reactive center loop (RCL) from the main body of the serpin, making it more accessible to its target protease, Factor Xa.[4]

-

Enhanced Factor Xa Inhibition: The conformational change in antithrombin increases its affinity for Factor Xa by approximately 300-fold. The activated antithrombin then rapidly forms a stable, covalent complex with Factor Xa, effectively neutralizing its procoagulant activity.

-

Pentasaccharide Release and Recycling: Following the formation of the antithrombin-Factor Xa complex, the pentasaccharide is released from antithrombin and can bind to another antithrombin molecule, thus acting catalytically.

This highly specific mechanism of action, targeting only Factor Xa, distinguishes the pentasaccharide from unfractionated heparin, which also potentiates the inhibition of thrombin (Factor IIa) through a bridging mechanism requiring a longer saccharide chain.

Signaling Pathway of Antithrombin Activation

The binding of the this compound to antithrombin initiates a cascade of conformational changes that ultimately leads to the inhibition of Factor Xa. This process can be visualized as a signaling pathway.

Caption: Antithrombin activation by the this compound.

Quantitative Data on this compound Interactions

The interaction between the heparin pentasaccharide (Fondaparinux) and antithrombin has been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) for Antithrombin Binding | |||

| 36 ± 11 nM | Fluorescence Titration | ||

| 10 ± 3 nM | Fluorescence Titration | ||

| ~50 nM | Not Specified | ||

| 610 ± 70 nM (with S195A mutant fXa) | Surface Plasmon Resonance | ||

| 255 ± 22 nM (with S195A mutant fXa) | Competitive Kinetics | ||

| Kinetic Parameters for Factor Xa Inhibition | |||

| Second-order rate constant (ka) | 1.0 x 106 M-1s-1 | Rapid Kinetics | |

| 270-fold enhancement | Not Specified | ||

| Pharmacokinetic Parameters (Fondaparinux) | |||

| Bioavailability (subcutaneous) | 100% | Clinical Studies | |

| Half-life | 14 to 16 hours | Clinical Studies |

Beyond Anticoagulation: Other Cellular Processes

While the anticoagulant activity of the heparin pentasaccharide is its primary therapeutic function, the broader family of heparin and heparan sulfate oligosaccharides are known to interact with a wide array of proteins, suggesting other potential biological roles. Research in this area is ongoing, and the specific effects of the pentasaccharide are less well-defined compared to its role in coagulation.

Inflammation and Cell Adhesion

Heparin and its fragments have demonstrated anti-inflammatory properties. These effects are often attributed to the inhibition of selectins, a family of cell adhesion molecules involved in leukocyte trafficking. Some studies suggest that heparin oligosaccharides as small as tetrasaccharides can inhibit L- and P-selectin. While the direct anti-inflammatory activity of the pentasaccharide is an area of active investigation, its ability to modulate coagulation-induced inflammation is recognized. By inhibiting Factor Xa, the pentasaccharide can reduce the generation of thrombin, a potent activator of inflammatory pathways.

Growth Factor Signaling

Heparan sulfate proteoglycans on the cell surface act as co-receptors for numerous growth factors, modulating their signaling activity. Heparin and its fragments can compete with heparan sulfate for growth factor binding, thereby influencing cellular processes like proliferation and angiogenesis. For instance, heparin has been shown to modulate the signaling of Platelet-Derived Growth Factor (PDGF). However, studies have indicated that the inhibitory effects of heparin on endothelial cell proliferation are dependent on molecular weight, with the pentasaccharide showing no significant inhibition in some assays. This suggests that longer heparin chains may be required for significant modulation of certain growth factor pathways. The interaction of heparin with Fibroblast Growth Factors (FGFs) is also well-documented, with some studies indicating that a pentasaccharide can be the minimal binding unit.

Experimental Protocols

The study of the this compound's biological functions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of the pentasaccharide-antithrombin interaction by monitoring changes in the intrinsic fluorescence of antithrombin upon ligand binding.

Materials:

-

Purified human antithrombin

-

Heparin pentasaccharide (Fondaparinux)

-

Fluorometer

-

Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Protocol:

-

Prepare a stock solution of antithrombin in the desired buffer and determine its concentration accurately using UV-Vis spectroscopy.

-

Prepare a series of dilutions of the pentasaccharide stock solution in the same buffer.

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.

-

To a cuvette containing a fixed concentration of antithrombin (typically in the low micromolar range), incrementally add small aliquots of the pentasaccharide solution.

-

After each addition, gently mix and allow the system to reach equilibrium (typically a few minutes).

-

Record the fluorescence emission spectrum. A decrease in fluorescence intensity is expected upon pentasaccharide binding.

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the pentasaccharide concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Workflow Diagram:

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd), for the pentasaccharide-antithrombin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Purified human antithrombin (ligand)

-

Heparin pentasaccharide (analyte)

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit (EDC/NHS).

-

Inject a solution of antithrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via covalent linkage.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the pentasaccharide in the running buffer.

-

Inject the pentasaccharide solutions over the sensor surface at a constant flow rate for a defined period (association phase).

-

Follow with an injection of running buffer alone to monitor the dissociation of the complex (dissociation phase).

-

-

Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.

-

Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Workflow Diagram:

Caption: Workflow for kinetic analysis using Surface Plasmon Resonance.

Conclusion

The heparin this compound is a molecule of significant biological and therapeutic importance. Its primary role as a potent and specific anticoagulant, mediated through the allosteric activation of antithrombin, is well-established and has been pivotal in the development of targeted antithrombotic therapies. The detailed understanding of its mechanism of action provides a classic example of structure-function relationships in glycobiology. While its roles in other cellular processes such as inflammation and growth factor signaling are less defined, they represent exciting avenues for future research and potential therapeutic applications. The experimental methodologies outlined in this guide provide the foundation for the continued exploration of the multifaceted biological functions of this important oligosaccharide.

References

- 1. pnas.org [pnas.org]

- 2. Conformational Activation of Antithrombin by Heparin Involves an Altered Exosite Interaction with Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparin binding site, conformational change, and activation of antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for B-Pentasaccharide: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-pentasaccharide, a key determinant of the B blood group antigen, is a complex oligosaccharide that plays a crucial role in immunology and cell recognition. Its presence on the surface of red blood cells and in the secretions of individuals with the B blood type governs transfusion compatibility and influences interactions with pathogens and the immune system. This technical guide provides an in-depth exploration of the discovery and isolation of this compound from natural sources, with a focus on the pioneering work that elucidated its structure and the methodologies developed for its purification. While primarily of historical significance in the context of modern synthetic chemistry, these natural extraction techniques laid the foundation for our understanding of glycobiology.

Discovery and Natural Sources

The discovery of blood group antigens dates back to the early 20th century, but the chemical nature of these substances remained a mystery for decades. It was through the meticulous analysis of various biological fluids from individuals of known blood types that the oligosaccharide nature of these antigens was revealed. Human urine, particularly from pregnant and lactating women who excrete higher levels of oligosaccharides, proved to be a valuable, albeit complex, source for the isolation of blood group-specific oligosaccharides, including the this compound.[1][2] These oligosaccharides are the result of the enzymatic degradation of glycoproteins and glycolipids.

Biosynthetic Pathway of this compound

The synthesis of the this compound is not a signaling pathway in the traditional sense but rather a biosynthetic pathway governed by the expression of specific glycosyltransferases. The pathway begins with a precursor oligosaccharide chain, known as the H antigen. In individuals with the B blood group, the ABO gene encodes a specific glycosyltransferase, α-1,3-galactosyltransferase. This enzyme catalyzes the addition of a terminal α-D-galactose residue to the H antigen, completing the synthesis of the this compound.[3][4][5]

Figure 1: Biosynthetic pathway of the this compound (B antigen).

Experimental Protocols for Isolation and Characterization

The isolation of this compound from natural sources like urine is a multi-step process involving the separation of a complex mixture of oligosaccharides. The following protocols are based on methodologies described in the foundational research in this field.

Experimental Workflow for this compound Isolation

Figure 2: General workflow for the isolation of this compound from urine.

Sample Collection and Preparation

-

Source: Urine from healthy, pregnant or lactating women with blood group B who are secretors. Secretor status is critical as non-secretors do not have significant amounts of blood group antigens in their bodily fluids.

-

Collection: 24-hour urine samples are collected and stored frozen until use to prevent degradation.

-

Initial Processing: Thawed urine is centrifuged to remove sediment.

Ultrafiltration

-

Objective: To concentrate the oligosaccharides and remove small molecule impurities.

-

Method: The pooled urine supernatant is subjected to ultrafiltration. The specific molecular weight cut-off of the membrane is chosen to retain oligosaccharides while allowing salts and other small molecules to pass through.

Gel Filtration Chromatography

-

Objective: To separate oligosaccharides from proteins and other high molecular weight components, and to fractionate the oligosaccharides by size.

-

Stationary Phase: Sephadex G-25 is a commonly used gel filtration medium.

-

Mobile Phase: A volatile buffer such as pyridine-acetate is often used to facilitate sample recovery by lyophilization.

-

Procedure:

-

The concentrated urine sample from ultrafiltration is applied to a column packed with Sephadex G-25.

-

The column is eluted with the mobile phase.

-

Fractions are collected and monitored for carbohydrate content using a suitable assay (e.g., phenol-sulfuric acid assay).

-

Fractions containing oligosaccharides are pooled and lyophilized.

-

Preparative Paper Chromatography

-

Objective: To separate the individual oligosaccharides within the pooled fractions from gel filtration.

-

Stationary Phase: Whatman No. 3MM chromatography paper.

-

Mobile Phase: A solvent system such as ethyl acetate/pyridine/acetic acid/water in various proportions.

-

Procedure:

-

The lyophilized oligosaccharide mixture is dissolved in a minimal amount of water and streaked onto the chromatography paper.

-

The chromatogram is developed by descending chromatography for an extended period (several days) to achieve good separation.

-

Guide strips are cut from the edges of the chromatogram and stained with a reagent (e.g., silver nitrate) to visualize the separated oligosaccharide bands.

-

The unstained bands corresponding to the this compound are identified by comparison with standards or by subsequent analysis.

-

The identified bands are excised from the paper, and the oligosaccharide is eluted with water and lyophilized.

-

Structural Characterization

-

Objective: To confirm the identity and structure of the isolated this compound.

-

Methods:

-

Sugar Analysis: The monosaccharide composition is determined by acid hydrolysis followed by analysis of the resulting monosaccharides by gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC).

-

Methylation Analysis: To determine the linkages between the monosaccharide units, the purified oligosaccharide is permethylated, hydrolyzed, reduced, and acetylated. The resulting partially methylated alditol acetates are analyzed by gas-liquid chromatography-mass spectrometry (GLC-MS).

-

Mass Spectrometry: Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to determine the molecular weight and sequence of the oligosaccharide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the complete structural elucidation of oligosaccharides, providing information on the anomeric configurations (α or β) of the glycosidic linkages and the overall three-dimensional structure.

-

Quantitative Data

Quantitative data on the yield of this compound from natural sources is scarce in the literature, as the focus of early studies was primarily on structural elucidation. The concentration of blood group active oligosaccharides in urine can vary significantly between individuals.

| Parameter | Value/Range | Source |

| Natural Source | Human Urine (Blood Group B Secretor) | |

| Typical Concentration | Highly variable, dependent on individual and physiological state (e.g., pregnancy) | |

| Purity after Final Step | Sufficient for structural analysis by NMR and MS |

Conclusion

The discovery and isolation of this compound from natural sources represent a significant achievement in the field of glycobiology. The methodologies developed in these pioneering studies, although laborious by today's standards, provided the first glimpse into the structure of this important biomolecule. While chemical synthesis is now the preferred method for obtaining pure this compound for research and clinical applications, an understanding of its natural origins and the classic techniques for its isolation remains fundamental for researchers in the field. The biosynthetic pathway of the this compound continues to be an area of interest, particularly in the context of disease and the development of novel therapeutics.

References

- 1. Structural analysis of nine oligosaccharides isolated from the urine of a blood group O, nonsecretor, woman during pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural analysis of oligosaccharides isolated from the urine of a blood group A, secretor, woman during pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of B-Pentasaccharides in Glycobiology and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted roles of two significant B-Pentasaccharides in glycobiology and cell signaling: the synthetic anticoagulant Fondaparinux, a heparin pentasaccharide mimic, and the Blood Group B Pentasaccharide, a key histo-blood group antigen. This document provides a comprehensive overview of their structure, function, and involvement in critical biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of signaling cascades and experimental workflows.

The Antithrombin-Binding B-Pentasaccharide: Fondaparinux

Fondaparinux is a synthetic pentasaccharide that represents the minimal antithrombin-binding sequence of heparin.[1] Its development has been pivotal in anticoagulant therapy, offering a more targeted and predictable mechanism of action compared to unfractionated heparin.[1][2]

Structure and Mechanism of Action

Fondaparinux is a synthetic analog of the antithrombin-binding pentasaccharide sequence found in heparin.[2] It is a highly sulfated oligosaccharide with a specific sequence that confers high-affinity binding to antithrombin III (ATIII).[3] This binding induces a conformational change in ATIII, potentiating its inhibitory activity against Factor Xa (FXa) by approximately 300-fold. The neutralization of FXa interrupts the blood coagulation cascade, thereby inhibiting the formation of thrombin and subsequent fibrin clots. Unlike heparin, Fondaparinux does not significantly inhibit thrombin directly.

Quantitative Analysis of Fondaparinux-Antithrombin III Interaction

The high-affinity interaction between Fondaparinux and ATIII has been quantitatively characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 28 nM | Chromogenic Assay | |

| Dissociation Constant (Kd) | 32 nM | Chromogenic Assay | |

| Binding Stoichiometry | 1:1 | Equilibrium Binding Titrations |

Cell Signaling Pathway: The Coagulation Cascade

Fondaparinux exerts its therapeutic effect by modulating the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. By selectively inhibiting Factor Xa, Fondaparinux effectively blocks a critical step in the common pathway of coagulation.

Experimental Protocols

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of Fondaparinux binding to ATIII.

Methodology:

-

Immobilization:

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject human ATIII (ligand) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of concentrations of Fondaparinux (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Inject the Fondaparinux solutions over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a high salt buffer) to remove any remaining bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding curves.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of the Fondaparinux-ATIII interaction.

Methodology:

-

Sample Preparation:

-

Prepare solutions of ATIII and Fondaparinux in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas both solutions to prevent bubble formation in the calorimeter.

-

Accurately determine the concentrations of both solutions.

-

-

ITC Experiment:

-

Load the ATIII solution into the sample cell of the calorimeter and the Fondaparinux solution into the injection syringe.

-

Perform a series of small, sequential injections of Fondaparinux into the ATIII solution while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting Fondaparinux into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection and plot it against the molar ratio of Fondaparinux to ATIII.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

-

The Blood Group B Pentasaccharide

The Blood Group B pentasaccharide is a key histo-blood group antigen present on the surface of red blood cells and various other cell types in individuals with blood type B. It plays a crucial role in immunology, particularly in blood transfusion and transplantation, and is increasingly recognized for its involvement in cell recognition and signaling.

Structure and Function

The Blood Group B pentasaccharide is a carbohydrate chain attached to proteins or lipids on the cell surface. Its structure is characterized by a terminal α-D-galactose linked to the H antigen precursor. The presence of this specific sugar determines the B blood group phenotype. Functionally, these antigens are critical in self vs. non-self recognition by the immune system. The presence of anti-A antibodies in the plasma of individuals with blood group B is a classic example of this recognition system.

Quantitative Analysis of Blood Group B Pentasaccharide-Antibody Interaction

The interaction between the Blood Group B antigen and its corresponding antibody (anti-B) is of high affinity and specificity.

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | 1.1 x 10⁸ L/mol | Hemagglutination with Monoclonal Antibody |

Cell Signaling Pathway: B-Cell Receptor (BCR) Activation

As a cell surface antigen, the Blood Group B pentasaccharide can be recognized by the B-cell receptor (BCR) of B lymphocytes, initiating a signaling cascade that leads to B-cell activation, proliferation, and antibody production. This is particularly relevant in the context of an immune response to incompatible blood transfusions. Multivalent antigens, such as those presented on a cell surface, can effectively cross-link BCRs, a key step in initiating the signaling cascade.

Experimental Protocols

This is a classic and straightforward method to determine the presence of blood group antigens.

Objective: To determine the blood type by observing the agglutination (clumping) of red blood cells in the presence of specific antibodies.

Methodology:

-

Sample Preparation:

-

Obtain a sample of whole blood.

-

Prepare a suspension of red blood cells (RBCs) in saline.

-

-

Assay Procedure:

-

On a slide or in a test tube, mix a drop of the RBC suspension with a drop of anti-A antibodies.

-

In a separate test, mix a drop of the RBC suspension with a drop of anti-B antibodies.

-

Gently agitate the mixtures and observe for agglutination.

-

-

Interpretation:

-

Agglutination in the presence of anti-B antibodies and no agglutination with anti-A antibodies indicates Blood Group B.

-

Agglutination with both indicates Blood Group AB.

-

Agglutination with anti-A only indicates Blood Group A.

-

No agglutination with either indicates Blood Group O.

-

ELISA can be used to quantify the amount of anti-B antibodies in a plasma sample.

Objective: To measure the concentration of anti-B antibodies.

Methodology:

-

Coating:

-

Coat the wells of a microtiter plate with a synthetic Blood Group B pentasaccharide-conjugate (e.g., conjugated to BSA).

-

Wash the plate to remove unbound antigen.

-

-

Blocking:

-

Add a blocking buffer (e.g., BSA in PBS) to block any non-specific binding sites.

-

Wash the plate.

-

-

Sample Incubation:

-

Add serial dilutions of the plasma sample to the wells.

-

Incubate to allow anti-B antibodies to bind to the coated antigen.

-

Wash the plate.

-

-

Detection:

-

Add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that will bind to the primary anti-B antibodies.

-

Wash the plate.

-

Add a chromogenic substrate for the enzyme.

-

-

Data Analysis:

-

Measure the absorbance of the resulting color change using a plate reader.

-

The absorbance is proportional to the amount of anti-B antibody present in the sample. A standard curve can be used to determine the exact concentration.

-

Conclusion

The B-Pentasaccharides, exemplified by Fondaparinux and the Blood Group B antigen, highlight the diverse and critical roles of complex carbohydrates in biological systems. Fondaparinux's targeted modulation of the coagulation cascade has revolutionized anticoagulant therapy, while the Blood Group B pentasaccharide remains a cornerstone of immunology and transfusion medicine, with emerging roles in cell signaling. A thorough understanding of their structure, function, and interactions, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for continued innovation in drug development and biomedical research.

References

The Biosynthesis of B-Pentasaccharide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of the B-Pentasaccharide, a critical carbohydrate antigen of the human ABO blood group system. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, immunology, and related fields. It details the enzymatic cascade, substrate specificities, and kinetic parameters involved in the synthesis of this essential glycan structure.

Introduction to the this compound

The this compound, also known as the blood group B antigen, is a complex carbohydrate structure displayed on the surface of red blood cells and various other cell types. Its presence or absence is a key determinant of an individual's blood type and has significant implications in blood transfusion, organ transplantation, and susceptibility to certain diseases. The this compound is a branched glycan, the synthesis of which is a multi-step enzymatic process occurring primarily in the Golgi apparatus.

The canonical structure of the this compound is a pentasaccharide chain attached to a protein or a lipid, forming a glycoprotein or a glycolipid, respectively. The terminal trisaccharide, which confers the B-antigen specificity, is composed of a fucose, a galactose, and another galactose residue.

The Biosynthetic Pathway of this compound

The biosynthesis of the this compound is a sequential enzymatic process that can be divided into two primary stages: the formation of the H antigen precursor and the subsequent addition of a terminal galactose residue to create the B antigen.

Stage 1: Synthesis of the H Antigen

The synthesis of the this compound begins with a precursor oligosaccharide chain, which can be of two main types: Type 1 (Galβ1-3GlcNAc-R) or Type 2 (Galβ1-4GlcNAc-R), where "R" represents the rest of the glycoconjugate (protein or lipid)[1][2][3]. The immediate precursor for the B antigen is the H antigen[4][5].

The formation of the H antigen involves the transfer of an L-fucose residue from a GDP-fucose donor to the terminal galactose of the precursor chain. This reaction is catalyzed by an α-1,2-fucosyltransferase. In hematopoietic cells, this enzyme is encoded by the FUT1 gene, while in secretory tissues, it is encoded by the FUT2 gene.

Stage 2: Conversion of H Antigen to B Antigen

The final and defining step in the biosynthesis of the this compound is the addition of a D-galactose residue to the H antigen. This enzymatic reaction is catalyzed by the blood group B α-1,3-galactosyltransferase (GTB). The donor substrate for this reaction is UDP-galactose. The GTB enzyme specifically transfers the galactose in an α-1,3 linkage to the terminal galactose of the H antigen, completing the synthesis of the this compound.

Below is a diagram illustrating the enzymatic pathway for the synthesis of a Type 2 this compound.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis is dependent on the kinetic properties of the involved glycosyltransferases. The following table summarizes the available kinetic parameters for human FUT1, FUT2, and GTB. It is important to note that these values can vary depending on the specific acceptor substrate and experimental conditions.

| Enzyme | Donor Substrate | Acceptor Substrate | Km | Vmax | Reference |

| FUT1 | GDP-Fucose | Phenyl-β-D-galactoside | 2.4 mM | - | |

| FUT2 | GDP-Fucose | Phenyl-β-D-galactoside | 11.5 mM | - | |

| GDP-Fucose | Lacto-N-biose | 3.6 mM | - | ||

| GDP-Fucose | N-acetyllactosamine | 3.8 mM | - | ||

| GDP-Fucose | - | 197 µM | - | ||

| GDP-Fucose | - | 50 µM | 21.23 pmol/h | ||

| Phenyl-β-D-galactoside | - | 8.79 mM | 0.89 pmol/h | ||

| Asialofetuin | - | 3.33 mg/ml | 1.4 pmol/h | ||

| GTB | UDP-Galactose | H antigen disaccharide | - | - | |

| UDP-N-acetyl-D-galactosamine | H-active precursor | - | - |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments involved in studying the biosynthesis of the this compound.

Recombinant Enzyme Production and Purification

The production of recombinant FUT1, FUT2, and GTB is essential for in vitro studies. A general workflow for obtaining purified enzymes is outlined below.

Protocol Outline for Recombinant Enzyme Production:

-

Gene Cloning: The coding sequences for human FUT1, FUT2, or GTB are cloned into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under optimal conditions.

-

Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.

-

Verification: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay.

In Vitro Enzymatic Synthesis of this compound

The two-step enzymatic synthesis of the this compound can be performed in vitro using the purified recombinant enzymes.

Step 1: H Antigen Synthesis

-

Reaction Mixture:

-

Precursor oligosaccharide (e.g., Type 2 acceptor)

-

Purified recombinant FUT1 or FUT2

-

GDP-Fucose (donor substrate)

-

Reaction Buffer (e.g., MES or HEPES buffer, pH ~6.5-7.5)

-

Divalent cations (e.g., MnCl₂)

-

-

Procedure:

-

Combine the reaction components in a microcentrifuge tube.

-

Incubate at an optimal temperature (typically 37°C) for a sufficient duration.

-

The reaction can be monitored by various methods, including TLC, HPLC, or mass spectrometry.

-

The synthesized H antigen can be purified for the next step.

-

Step 2: this compound Synthesis

-

Reaction Mixture:

-

Purified H antigen (acceptor substrate)

-

Purified recombinant GTB

-

UDP-Galactose (donor substrate)

-

Reaction Buffer (e.g., MOPS or cacodylate buffer, pH ~6.5-7.0)

-

Divalent cations (e.g., MnCl₂)

-

-

Procedure:

-

Combine the purified H antigen with GTB, UDP-Galactose, and other reaction components.

-

Incubate at 37°C.

-

Monitor the formation of the this compound using analytical techniques.

-

Purify the final this compound product.

-

Glycosyltransferase Activity Assay

The activity of the fucosyltransferases and galactosyltransferase can be quantified using various assay methods. A common approach is to measure the amount of product formed over time.

Colorimetric Assay Example:

A common method involves coupling the release of the nucleotide diphosphate (GDP or UDP) to a phosphatase reaction, which liberates inorganic phosphate. The phosphate can then be detected colorimetrically using reagents like Malachite Green.

Conclusion and Future Perspectives

The enzymatic biosynthesis of the this compound is a well-defined pathway involving the sequential action of specific fucosyl- and galactosyltransferases. A thorough understanding of this pathway, including the kinetic properties of the involved enzymes and the protocols for their in vitro application, is crucial for various research and development endeavors. This includes the synthesis of well-defined glycans for immunological studies, the development of universal blood products through enzymatic conversion of blood types, and the design of inhibitors for glycosyltransferases that may have therapeutic potential. Further research into the structural biology of these enzymes and their substrate interactions will continue to provide valuable insights for the rational design of novel applications in medicine and biotechnology.

References

- 1. genecards.org [genecards.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Blood group B galactosyltransferase: insights into substrate binding from NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of the human blood group H antigen to A antigen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Complexity: A Technical Guide to B-Pentasaccharide as a Precursor for Complex Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

The synthesis and manipulation of complex carbohydrates are at the forefront of biomedical research, with profound implications for drug development, immunology, and our understanding of cellular communication. At the heart of many of these intricate structures lies a fundamental building block: the B-Pentasaccharide. This technical guide provides an in-depth exploration of the core pentasaccharide of N-linked glycoproteins, Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc (Man3GlcNAc2), a pivotal precursor for a vast array of more complex carbohydrate structures. This document will detail its synthesis, role in critical biological pathways, and its application in the development of novel therapeutics.

Quantitative Overview of Man3GlcNAc2 Synthesis

The efficient synthesis of the Man3GlcNAc2 core is a critical first step for the subsequent elaboration into more complex N-glycans. Both purely chemical and chemoenzymatic strategies have been developed, each with distinct advantages in terms of yield, scalability, and stereocontrol. The following tables summarize quantitative data from representative synthetic approaches.

Table 1: Chemoenzymatic Synthesis of Man3GlcNAc2 from Natural Precursors

| Precursor Source | Enzymatic Steps | Key Enzymes | Overall Yield | Purity | Reference |

| Sialoglycopeptide (from egg yolk) | 1. Neuraminidase2. β-Galactosidase3. β-N-acetylglucosaminidase | Neuraminidase, β-Galactosidase, β-N-acetylglucosaminidase | 94% | >95% (by RP-HPLC) | [1] |

| Man9GlcNAc2Asn (from soybean flour) | 1. α-1,2/3-Mannosidase2. α-1,6-Mannosidase | α-Mannosidases | 90% (for Man5 to Man4 step) | High (by HPAEC-PAD) | [1] |

Table 2: Key Step Yields in Chemical Synthesis of Man3GlcNAc2 Building Blocks

| Reaction Step | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Yield | Anomeric Selectivity | Reference |

| Disaccharide (GlcNAcβ1-4GlcNAc) formation | Glycosyl donor 7 | Acceptor 8 | NIS/TMSOTf | 78% | β-selective | [2] |

| Trisaccharide formation | Mannosyl sulfoxide donor 11 | Disaccharide acceptor 10 | Crich-Kahne β-mannosylation | 59% (over two steps) | β-selective | [2] |

| Pentasaccharide assembly (5+6 coupling) | Pentasaccharide donor 2c | Hexasaccharide acceptor 3 | Sinaÿ conditions | 66% | Single diastereomer | [2] |

| Pentasaccharide formation via oxazoline | Man3GlcNAc oxazoline | GlcNAc-peptide | Endo-A | 75% | N/A |

Experimental Protocols

Chemoenzymatic Synthesis of Man3GlcNAc2Asn-Fmoc from Sialoglycopeptide

This protocol outlines a "top-down" chemoenzymatic approach starting from a complex sialoglycopeptide (SGP) isolated from chicken egg yolks.

Materials:

-

Sialoglycopeptide (SGP)

-

Pronase

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

-

Neuraminidase (from Arthrobacter ureafaciens)

-

β-Galactosidase (from bovine testes)

-

β-N-acetylglucosaminidase (from jack bean)

-

Sodium acetate buffer (50 mM)

-

Tris buffer (80 mM, pH 8.0) with 5 mM CaCl2

-

RP-HPLC system

Procedure:

-

Pronase Digestion of SGP: Dissolve purified SGP in 80 mM Tris buffer (pH 8.0) containing 5 mM CaCl2. Add Pronase to a final concentration of 0.1 mg/mL. Incubate the digestion at 55°C overnight. The resulting Asn-linked complex N-glycan is purified by size-exclusion and solid-phase extraction.

-

Fmoc-Tagging: Dissolve the purified Asn-glycan in a 1:5 (v/v) mixture of DMF and water. Add a 5-fold molar excess of Fmoc-OSu and stir the reaction at room temperature for 4 hours. The Fmoc-tagged glycan (SCT-Asn-Fmoc) is precipitated with cold acetone and purified by RP-HPLC.

-

One-Pot Enzymatic Trimming: a. Dissolve SCT-Asn-Fmoc (20 mg) in 50 mM sodium acetate buffer (pH 5.5). b. Add neuraminidase (60 U) and incubate at 37°C until complete desialylation is confirmed by mass spectrometry. c. Adjust the pH to 4.5 with 1 M HCl and add β-galactosidase (32 U). Incubate at 37°C overnight. d. Adjust the pH to 5.5 and add β-N-acetyl-glucosaminidase (0.2 U). Incubate at 37°C overnight.

-

Purification: The final product, Man3GlcNAc2Asn-Fmoc, is purified by RP-HPLC, yielding a white powder after lyophilization (9.1 mg, 94% yield).

Chemical Synthesis of a Pentasaccharide Building Block

This protocol describes a key glycosylation step in the chemical synthesis of a protected Man3GlcNAc2 derivative.

Materials:

-

Trisaccharide acceptor 9

-

Mannosyl trichloroacetimidate donor 10

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a solution of trisaccharide acceptor 9 (1 equivalent) and mannosyl trichloroacetimidate donor 10 (8 equivalents) in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves. Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

-

Glycosylation: Cool the reaction mixture to -20°C. Add TMSOTf (0.1 equivalents) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding triethylamine. Dilute the mixture with dichloromethane and filter through Celite. Wash the filtrate successively with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the protected pentasaccharide 11 in 79% yield.

Signaling Pathways and Logical Workflows

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of Man3GlcNAc2 from a complex N-glycan precursor is a sequential process of enzymatic trimming. This workflow can be visualized as a linear progression.

Caption: Chemoenzymatic synthesis of Man3GlcNAc2 from SGP.

The Calnexin/Calreticulin Cycle: Quality Control of Glycoprotein Folding

The core pentasaccharide, as part of a larger N-glycan, plays a crucial role in the endoplasmic reticulum (ER) quality control system. The calnexin/calreticulin cycle ensures that only correctly folded glycoproteins proceed through the secretory pathway.

Caption: The Calnexin/Calreticulin cycle for glycoprotein quality control.

Logical Relationship: this compound as a Central Precursor

The Man3GlcNAc2 core is the branching point for the synthesis of the three main classes of N-linked glycans: high-mannose, hybrid, and complex. This central role highlights its importance as a precursor.

Caption: Man3GlcNAc2 as the precursor for diverse N-glycan types.

Conclusion

The core pentasaccharide, Man3GlcNAc2, stands as a critical juncture in the biosynthesis and laboratory synthesis of complex N-linked glycans. Its efficient production, whether through chemical or enzymatic routes, is paramount for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics and vaccines. The intricate interplay of this core structure within the calnexin/calreticulin cycle underscores the fundamental role of glycosylation in maintaining cellular homeostasis. As synthetic methodologies continue to improve, the accessibility of Man3GlcNAc2 and its derivatives will undoubtedly fuel further innovation in the fields of chemical biology and drug discovery.

References

- 1. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]

Conformational Landscape of B-Pentasaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of B-Pentasaccharide, a synthetically derived heparin-like oligosaccharide that plays a critical role in anticoagulant therapy. Understanding the three-dimensional structure and dynamic behavior of this complex carbohydrate is paramount for elucidating its biological function and for the rational design of novel therapeutic agents. This document details the experimental and computational methodologies employed to characterize the conformational preferences of this compound, presents key quantitative data, and illustrates the workflow and biological context of its action.

Introduction to this compound and its Biological Significance

This compound is a synthetic analogue of the minimal heparin sequence required for high-affinity binding to antithrombin (AT), a key serine protease inhibitor in the blood coagulation cascade.[1] Its specific interaction with AT potentiates the inhibition of coagulation factors, primarily Factor Xa, thereby exerting a powerful anticoagulant effect.[2] The biological activity of this compound is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to AT and induce the necessary allosteric changes for activation.[3][4]

The structure of the heparin pentasaccharide analogue idraparinux consists of five sugar rings, denoted as D, E, F, G, and H.[5] The central L-iduronic acid residue (G ring) is known for its conformational flexibility, existing in equilibrium between the ¹C₄ chair and ²S₀ skew-boat conformations. The prevalence of the ²S₀ conformation is considered crucial for high-affinity binding to antithrombin. The overall shape of the pentasaccharide is further defined by the relative orientations of these rings, governed by the torsion angles of the glycosidic linkages.

Methodologies for Conformational Analysis

The conformational landscape of this compound is primarily investigated through a synergistic combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental restraints, while Molecular Dynamics (MD) simulations offer a dynamic, atomic-level view of its conformational behavior.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the solution conformation of oligosaccharides. Key NMR parameters, including nuclear Overhauser effects (NOEs), scalar coupling constants (J-couplings), and residual dipolar couplings (RDCs), provide information on inter-proton distances, dihedral angles, and the orientation of inter-nuclear vectors, respectively.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Lyophilized this compound is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.

-

The pH is adjusted to a physiological value (around 6.0-7.0) using dilute NaOD or DCl.

-

For RDC measurements, the sample is oriented in a liquid crystalline medium, such as a dilute solution of bacteriophage Pf1.

-

-

NMR Data Acquisition:

-

All NMR experiments are performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

-

1D ¹H NMR: Provides an initial overview of the sample's purity and complexity.

-

2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): Used to assign proton resonances within each sugar residue.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY, ROESY): Provides information on through-space proton-proton distances, which are crucial for defining the overall conformation and the orientation of glycosidic linkages. Mixing times are typically varied to build up NOE curves.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in resonance assignment.

-

Measurement of J-Couplings: Homonuclear (³JHH) and heteronuclear (¹JCH, ³JCH) coupling constants are measured from high-resolution 1D or 2D spectra. ³JHH values are particularly useful for determining the puckering of the sugar rings and the torsion angles around the glycosidic linkages.

-

-

Data Analysis:

-

NMR spectra are processed and analyzed using specialized software (e.g., TopSpin, NMRPipe).

-

NOE-derived distance restraints are calculated by calibrating the NOE volumes against a known distance.

-

J-coupling constants are used to determine dihedral angles via the Karplus equation.

-

These experimental restraints are then used to validate and refine the conformational models generated by computational methods.

-

Computational Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational landscape of this compound, allowing for the exploration of different conformational states and the transitions between them.

Detailed Simulation Protocol:

-

System Preparation:

-

An initial 3D structure of this compound is generated using carbohydrate builder tools or from existing crystal structures.

-

The molecule is placed in a periodic box of a suitable water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

A carbohydrate-specific force field, such as GLYCAM or CHARMM36, is chosen to accurately describe the intramolecular and intermolecular interactions.

-

-

Simulation Parameters:

-

The system is first energy-minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure (NPT ensemble).

-

Production runs are typically performed for several hundred nanoseconds to microseconds to ensure adequate sampling of the conformational space.

-

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or Gaussian accelerated molecular dynamics (GaMD), can be employed to overcome energy barriers and explore a wider range of conformations.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to extract various conformational parameters.

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.

-

Dihedral Angle Analysis: The phi (Φ) and psi (Ψ) torsion angles of the glycosidic linkages, as well as the omega (ω) angle for 1-6 linkages, are monitored over time to create Ramachandran-like plots.

-

Sugar Puckering Analysis: The Cremer-Pople puckering parameters are calculated to characterize the conformation of each sugar ring.

-

Hydrogen Bonding Analysis: Intramolecular and intermolecular hydrogen bonds are identified and their occupancies are calculated.

-

The simulated data is then compared with the experimental NMR data for validation.

-

Quantitative Conformational Data

The conformational analysis of this compound and its analogues has yielded valuable quantitative data that describes its preferred shapes. The following tables summarize key conformational parameters.

Table 1: Glycosidic Linkage Torsion Angles (Φ/Ψ) for a Heparin Pentasaccharide Analogue.

| Glycosidic Linkage | Φ (degrees) | Ψ (degrees) |

| GlcNS6S(α1-4)GlcA | 50-70 | 0-20 |

| GlcA(β1-4)GlcNS3S6S | -70 to -50 | 160-180 |

| GlcNS3S6S(α1-4)IdoA2S | 50-70 | 0-20 |

| IdoA2S(α1-4)GlcNS6S | 50-70 | 0-20 |

Note: These are representative values and can vary depending on the specific analogue and the simulation conditions.

Table 2: Sugar Ring Pucker Conformations for a Heparin Pentasaccharide Analogue.

| Sugar Residue | Dominant Conformation |

| D (GlcNS6S) | ⁴C₁ |

| E (GlcA) | ⁴C₁ |

| F (GlcNS3S6S) | ⁴C₁ |

| G (IdoA2S) | ²S₀ / ¹C₄ |

| H (GlcNS6S) | ⁴C₁ |

The G ring (IdoA2S) exhibits significant flexibility, with the ²S₀ skew-boat conformation being crucial for antithrombin binding.

Visualizing Workflows and Pathways

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the conformational analysis of this compound.

References

- 1. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentasaccharide enhances the inactivation of factor Xa by antithrombin by promoting the assembly of a Michaelis-type intermediate complex. Demonstration by rapid kinetic, surface plasmon resonance, and competitive binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of high affinity pentasaccharide binding to antithrombin, insights from Gaussian accelerated molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation of heparin pentasaccharide bound to antithrombin III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

B-Pentasaccharide Interactions with Proteins and Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic B-Pentasaccharide, a highly specific and potent anticoagulant, represents a significant advancement in the field of thrombosis management. Structurally analogous to the antithrombin-binding region of heparin, this pentasaccharide selectively inhibits Factor Xa (FXa) through a well-defined mechanism involving high-affinity interaction with antithrombin (AT). This technical guide provides an in-depth exploration of the molecular interactions, quantitative binding data, experimental methodologies, and the anticoagulant signaling cascade associated with this compound.

Core Interaction: this compound and Antithrombin

The primary mechanism of action for this compound involves its specific and high-affinity binding to antithrombin, a natural anticoagulant protein. This binding induces a critical conformational change in antithrombin, which allosterically enhances its ability to recognize and inhibit Factor Xa, a key enzyme in the blood coagulation cascade.[1][2][3] Unlike unfractionated heparin, this compound does not catalyze the inhibition of thrombin (Factor IIa), contributing to its favorable safety profile and reduced risk of heparin-induced thrombocytopenia (HIT).[1]

The binding of this compound to antithrombin is a two-step induced-fit process.[4] This interaction is highly specific, with the pentasaccharide showing no significant binding to other plasma proteins such as albumin or alpha1-acid glycoprotein. The high-affinity binding is mediated by a series of hydrogen bonds and electrostatic interactions between the sulfate and carboxylate groups of the pentasaccharide and specific amino acid residues within the heparin-binding site of antithrombin, including Arg-46, Arg-47, Lys-114, Lys-125, and Arg-129.

Quantitative Analysis of this compound Interactions

The binding affinity and inhibitory activity of this compound and its analogs have been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data from published studies.

| Interacting Molecules | Parameter | Value | Experimental Method |

| This compound (Fondaparinux) & Antithrombin III (in human plasma) | Dissociation Constant (KD) | 28 nmol/L | Chromogenic Assay |

| This compound (Fondaparinux) & Purified Antithrombin III | Dissociation Constant (KD) | 32 nmol/L | Chromogenic Assay |

| Heparin Pentasaccharide & Native Antithrombin | Dissociation Constant (KD) | ~50 nM | Not Specified |

| Heparin Pentasaccharide & Cleaved/Latent Antithrombin | Dissociation Constant (KD) | ~1000-2000 nM | Fluorescence Equilibrium Binding |

| Synthetic Pentasaccharide & Antithrombin III | Association Constant (Ka) | 7.10(6) M-1 | Not Specified |

| ATIII-Pentasaccharide Complex (SR 90107A/ORG 31540) | Dissociation Constant (KD) | 41 ± 8 nM | Chromogenic Assay |

| ATIII-Pentasaccharide Complex (SR 80327A) | Dissociation Constant (KD) | 96 ± 1 nM | Chromogenic Assay |

| ATIII-Pentasaccharide Complex (SR 80027A) | Dissociation Constant (KD) | 3 ± 1.4 nM | Chromogenic Assay |

| This compound (SR 90107A/ORG 31540) | Anti-Factor Xa Activity (pH 8.4) | 639 ± 14 IU/mg (vs. IHS) | Chromogenic Assay |

| This compound (SR 90107A/ORG 31540) | Anti-Factor Xa Activity (pH 8.4) | 659 ± 19 IU/mg (vs. LMWHS) | Chromogenic Assay |

| ATIII-Pentasaccharide Complex | Pseudo-first order molar catalytic constant for Factor Xa inactivation | 7-8 x 10(7) min-1 per mole | Chromogenic Assay |

Signaling Pathway: Anticoagulant Cascade

The interaction of this compound with antithrombin initiates a signaling cascade that ultimately inhibits blood coagulation. This is not a traditional intracellular signaling pathway but rather a series of enzymatic reactions in the bloodstream. The diagram below illustrates this anticoagulant cascade.

Caption: Anticoagulant cascade initiated by this compound.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is commonly used to determine the activity of this compound by measuring its potentiation of antithrombin-mediated inhibition of Factor Xa.

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with antithrombin and the this compound sample. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the anti-Factor Xa activity of the sample.

Methodology:

-

Sample Preparation: Prepare dilutions of the this compound test sample and a reference standard in a suitable buffer (e.g., Tris-HCl, pH 7.4-8.4).

-

Incubation: Incubate the diluted samples with a fixed concentration of purified human antithrombin and bovine Factor Xa at 37°C for a defined period (e.g., 2 minutes).

-

Substrate Addition: Add a chromogenic substrate specific for Factor Xa (e.g., S-2222 or S-2765).

-

Measurement: Stop the reaction after a specific time (e.g., by adding acetic acid) and measure the absorbance at a wavelength appropriate for the chromophore (e.g., 405 nm).

-

Calculation: Construct a standard curve using the reference standard and determine the anti-Factor Xa activity of the test sample in IU/mg.

References

- 1. Fondaparinux - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Disaccharide-Pentapeptide Unit: A Technical Guide to the Core of Bacterial Cell Walls and a Premier Antibiotic Target

For Researchers, Scientists, and Drug Development Professionals

The structural integrity and survival of most bacteria depend on a unique and essential macromolecule: the peptidoglycan (PG) layer of the cell wall. This extensive, mesh-like sacculus provides mechanical strength, maintains cell shape, and counteracts the high internal osmotic pressure.[1][2] The fundamental repeating unit of this critical polymer is not a pentasaccharide, but a disaccharide-pentapeptide monomer. This in-depth guide elucidates the structure, biosynthesis, and profound significance of this monomer, with a particular focus on its role as a primary target for antibiotic intervention.

The Architecture of the Disaccharide-Pentapeptide Monomer

The canonical disaccharide-pentapeptide unit is composed of two covalently linked modules: a disaccharide backbone and a flexible pentapeptide chain.

The Disaccharide Backbone

The glycan component consists of two alternating amino sugars: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), joined by a β-(1,4)-glycosidic bond.[1][3] The NAM residue is distinguished by the presence of a D-lactyl ether linkage at the C3 position, which serves as the attachment point for the pentapeptide chain.[3]

The Pentapeptide Chain

Covalently linked to the NAM sugar is a short peptide chain, typically consisting of five amino acids. The sequence of this pentapeptide can vary between bacterial species, but a common motif, particularly in Gram-negative bacteria like Escherichia coli, is L-Alanine — D-Glutamic acid — meso-Diaminopimelic acid (m-DAP) — D-Alanine — D-Alanine. In many Gram-positive bacteria, such as Staphylococcus aureus, the m-DAP at the third position is replaced by L-Lysine.

Table 1: Variations in the Pentapeptide Chain of the Peptidoglycan Monomer

| Amino Acid Position | Typical Gram-Negative (e.g., E. coli) | Typical Gram-Positive (e.g., S. aureus) |

| 1 | L-Alanine | L-Alanine |

| 2 | D-Glutamic acid | D-iso-Glutamine |

| 3 | meso-Diaminopimelic acid | L-Lysine |

| 4 | D-Alanine | D-Alanine |

| 5 | D-Alanine | D-Alanine |

The Lipid II Cycle: Biosynthesis and Translocation of the Monomer

The biosynthesis of the disaccharide-pentapeptide monomer and its delivery to the site of peptidoglycan assembly is a complex, multi-stage process known as the Lipid II cycle. This pathway is a masterpiece of cellular logistics, spanning the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the outer surface of the cell membrane (in Gram-positive bacteria).

The synthesis begins in the cytoplasm with the formation of UDP-NAG and UDP-NAM-pentapeptide precursors. The process then moves to the inner leaflet of the cytoplasmic membrane, where the water-soluble UDP-NAM-pentapeptide is attached to a lipid carrier, undecaprenyl phosphate, to form Lipid I. Subsequently, NAG is added to Lipid I to create the complete disaccharide-pentapeptide monomer, now known as Lipid II. Lipid II is then translocated across the cytoplasmic membrane by a flippase. In the periplasm, the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by transglycosylases, and the peptide side chains are cross-linked by transpeptidases, a process that gives the cell wall its characteristic strength and rigidity.

Caption: The Lipid II cycle, illustrating the synthesis and translocation of the disaccharide-pentapeptide monomer.

Quantitative Composition of Peptidoglycan

The precise composition of the peptidoglycan sacculus can vary significantly between bacterial species and even in response to environmental conditions. These variations, particularly in the degree of cross-linking and the presence of modified muropeptides, have a profound impact on the physical properties of the cell wall and its interactions with the host immune system. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the detailed quantitative analysis of peptidoglycan composition.

Table 2: Comparative Muropeptide Composition in E. coli and S. aureus

| Muropeptide Type | Escherichia coli (% of total muropeptides) | Staphylococcus aureus (% of total muropeptides) |

| Monomers | 30-50% | 10-20% |

| Dimers (Cross-linked) | 20-30% | 50-70% |

| Trimers/Oligomers | 5-10% | 10-20% |

| AnhMurNAc-containing | ~5% | Not applicable |

Note: These values are approximate and can vary based on growth conditions and strain.

Experimental Protocols for Peptidoglycan Analysis

The study of peptidoglycan structure and metabolism relies on a set of specialized biochemical techniques.

Isolation of Peptidoglycan Sacculi

-

Cell Lysis: Bacterial cultures are harvested and subjected to mechanical disruption (e.g., bead beating or sonication) or chemical lysis to break open the cells.

-

Enzymatic Digestion: The cell lysate is treated with nucleases (DNase and RNase) and proteases to remove contaminating macromolecules.

-